molecular formula C20H15NO3S2 B2589460 4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 342046-11-1

4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2589460
CAS No.: 342046-11-1
M. Wt: 381.46
InChI Key: RDOICLHGZLWRBO-QKIOLIMFSA-N
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Description

4-((E)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a thiazolidinone derivative characterized by a benzoic acid substituent and an (E,E)-configured allylidene moiety. Thiazolidinones are a class of heterocyclic compounds with diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

4-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(20(25)26-17)16-9-7-15(8-10-16)19(23)24/h2-12H,1H3,(H,23,24)/b13-11+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOICLHGZLWRBO-QKIOLIMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H25N3O4S2
Molecular Weight459.58 g/mol
CAS Number612803-66-4
Density1.27 g/cm³
Melting PointNot specified

The biological activity of this compound can be attributed to its structural features, particularly the thiazolidinone ring and the phenylallylidene moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for several enzymes, which may be linked to its anti-inflammatory properties.
  • Antioxidant Activity : It exhibits potential as an antioxidant, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

1. Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential (IC50 = 15 µg/mL) .

2. Antimicrobial Activity

Research conducted on the antimicrobial efficacy revealed that the compound showed inhibitory effects against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for both bacteria, indicating moderate antibacterial activity .

3. Anti-inflammatory Effects

In vivo studies using murine models demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model by approximately 45% compared to control groups .

Case Study 1: Anti-cancer Properties

A clinical trial investigated the effects of this compound on cancer cell lines, particularly breast and colon cancer. Results showed a dose-dependent decrease in cell viability, with IC50 values of 12 µM for MCF-7 (breast cancer) and 15 µM for HT-29 (colon cancer) cells .

Case Study 2: Diabetes Management

Another study explored its potential in managing diabetes by assessing glucose uptake in muscle cells. The compound enhanced glucose uptake by approximately 30% in insulin-resistant cells, suggesting beneficial effects on glucose metabolism .

Scientific Research Applications

Diabetes Management

Epalrestat has been investigated for its role in managing diabetic complications, particularly diabetic neuropathy. It functions as an aldose reductase inhibitor, which helps to reduce the accumulation of sorbitol, a sugar alcohol that can lead to nerve damage in diabetic patients. Research indicates that Epalrestat can improve nerve conduction velocity and reduce symptoms associated with diabetic neuropathy in clinical settings .

Anti-inflammatory Effects

Studies have demonstrated that Epalrestat exhibits significant anti-inflammatory properties. It has been shown to reduce leukocyte recruitment during acute peritonitis in animal models, suggesting its potential utility in treating inflammatory diseases . Furthermore, it has been effective in reducing neointimal thickening following vascular injury, which is crucial for preventing restenosis after angioplasty procedures .

Neuroprotective Effects

Research indicates that Epalrestat may provide neuroprotective benefits, particularly in conditions such as Alzheimer’s disease. Its ability to inhibit cholinesterase enzymes suggests a potential role in enhancing cholinergic neurotransmission, which could be beneficial in cognitive disorders . Additionally, Epalrestat's antioxidant properties contribute to its neuroprotective effects by mitigating oxidative stress-induced neuronal damage .

Case Study 1: Epalrestat in Diabetic Neuropathy

A clinical trial involving diabetic patients treated with Epalrestat showed a significant improvement in symptoms of neuropathy compared to a placebo group. Patients reported enhanced sensory and motor function after a treatment period of three months. The study highlighted the compound's efficacy in reducing pain and discomfort associated with diabetic neuropathy .

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of acute inflammation induced by carrageenan, Epalrestat treatment resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (E,E) configuration distinguishes the target from isomers like the (E,Z)-Epalrestat impurity, which may exhibit altered biological activity due to geometric differences .
  • Synthetic Yields : Yields for similar compounds vary widely (24–73%), influenced by substituent complexity and reaction conditions (e.g., reflux duration, solvent) .

Physicochemical Properties

  • Melting Points : Acetic acid derivatives typically exhibit melting points between 172–280°C, with higher values correlating to aromatic or polar substituents (e.g., 277–280°C for a benzyloxy-methoxy analog) . The target’s benzoic acid group likely places it in the upper range, though exact data are unavailable.
  • Solubility : Benzoic acid derivatives generally have lower aqueous solubility than acetic acid analogs due to increased lipophilicity, a critical factor in drug design .

Research Findings and Implications

Isomerism and Purity

  • The (E,E) configuration must be rigorously confirmed via techniques like NMR or X-ray crystallography to avoid contamination with isomers like the (E,Z)-Epalrestat impurity, which could compromise pharmacological efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing 4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid?

The compound is synthesized via a two-step process:

  • Step 1 : Condensation of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid with 2-methyl-3-phenylallylidene aldehyde in refluxing acetic acid, catalyzed by sodium acetate (1–4 hours).
  • Step 2 : Precipitation by cooling, followed by recrystallization from acetic acid or acetic acid-DMF mixtures . Yields range from 24% to 73%, depending on substituents and reaction optimization .

Q. What spectroscopic methods confirm the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., allylidene CH groups at δ 6.8–7.5 ppm) and carbonyl/thione carbons (δ 170–190 ppm) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C 60.13% calculated vs. 60.26% observed) .
  • IR Spectroscopy : Confirms thioxo (C=S) stretches at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Q. How is purity assessed during synthesis?

Purity is verified via:

  • Melting point consistency (e.g., 172–175°C or 277–280°C for related analogs) .
  • HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Recrystallization from methanol or DMF-acetic acid mixtures to remove unreacted intermediates .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield?

  • Catalyst : Sodium acetate (1.5–2.0 eq.) enhances imine formation .
  • Solvent : Acetic acid-DMF (1:1) improves solubility of aromatic aldehydes, increasing yields to >70% .
  • Temperature : Reflux at 110–120°C for 3–4 hours ensures complete conjugation of the allylidene group .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular Docking : Models interactions with cancer targets (e.g., EGFR kinase) using AutoDock Vina. The benzoic acid moiety often shows hydrogen bonding with active-site residues .
  • DFT Calculations : Predicts electrophilic reactivity via HOMO-LUMO gaps (e.g., ΔE ≈ 4.5 eV for thiazolidinone derivatives) .

Q. How do substituents influence anticancer activity?

  • Allylidene Groups : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by increasing electrophilicity.
  • Thioxo vs. Oxo : Thioxo (C=S) improves membrane permeability compared to oxo (C=O) in analogs .
  • In vitro Testing : IC50 values against MCF-7 cells correlate with substituent lipophilicity (logP) .

Q. How to resolve discrepancies in reported spectral data?

  • Variable Solvent Effects : NMR shifts (e.g., DMSO-d6 vs. CDCl3) alter proton environments.
  • Tautomerism : Thione-thiol tautomerism in thioxothiazolidinones may cause split peaks in 1H NMR .
  • X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .

Q. What in vitro assays evaluate anticancer mechanisms?

  • MTT Assay : Measures cell viability (e.g., 48-hour exposure to 10–100 µM concentrations) .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells.
  • ROS Detection : DCFH-DA fluorescence quantifies reactive oxygen species induction .

Data Analysis & Contradictions

Q. Why do yields vary significantly between analogs?

  • Steric Hindrance : Bulky substituents (e.g., 4-benzyloxy) reduce reaction efficiency (yields ~24%) .
  • Electronic Effects : Electron-deficient aldehydes accelerate imine formation (yields ~73%) .

Q. How to address conflicting bioactivity results in different cell lines?

  • Cell-Specific Uptake : Transporters (e.g., SLC7A5) influence intracellular concentration.
  • Metabolic Stability : Liver microsome assays identify rapid degradation in certain lines .

Methodological Best Practices

Q. What purification techniques are recommended?

  • Column Chromatography : Silica gel (hexane/ethyl acetate) for intermediates.
  • Recrystallization : Methanol for polar impurities; DMF-acetic acid for high-melting analogs .

Q. How to design derivatives for enhanced solubility?

  • PEGylation : Attach polyethylene glycol chains to the benzoic acid group.
  • Salt Formation : Sodium or potassium salts improve aqueous solubility (e.g., pH 7.4 buffer) .

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